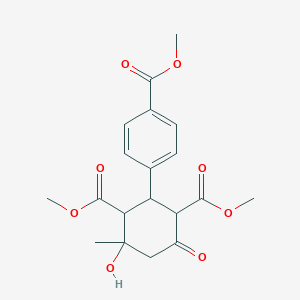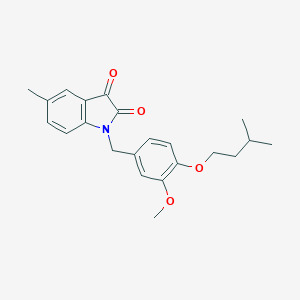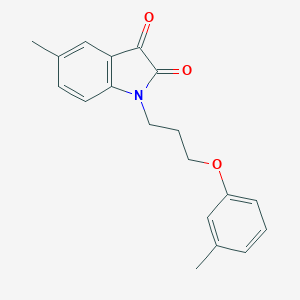
1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione is a synthetic compound that belongs to the indole family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Vorbereitungsmethoden
The synthesis of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenol and indole-2,3-dione.
Reaction Conditions: The reaction involves the formation of an ether linkage between the 3-methylphenoxy group and the indole-2,3-dione moiety. This is achieved through nucleophilic substitution reactions under controlled conditions.
Catalysts and Solvents: Common catalysts and solvents used in the synthesis include p-toluenesulfonic acid in toluene, which facilitates the reaction and improves yield.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Reagents such as hydrazine hydrate, palladium catalysts, and dimethylformamide are commonly used in these reactions.
Major Products: The major products formed from these reactions include substituted indoles, indolines, and quinones.
Wissenschaftliche Forschungsanwendungen
1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various indole derivatives.
Wirkmechanismus
The mechanism of action of 1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell proliferation, apoptosis, and inflammation.
Biological Effects: The compound’s effects are mediated through its ability to interact with cellular components, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
1-(2-(m-Tolyloxy)ethyl)indoline-2,3-dione can be compared with other indole derivatives:
Eigenschaften
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-5-4-6-13(11-12)21-10-9-18-15-8-3-2-7-14(15)16(19)17(18)20/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKDSFLXAGJHDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)
![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)
![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)


![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)
![(3,4-Dimethoxy-phenyl)-[4-(furan-2-carbonyl)-piperazin-1-yl]-methanone](/img/structure/B367132.png)
![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)


![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)

